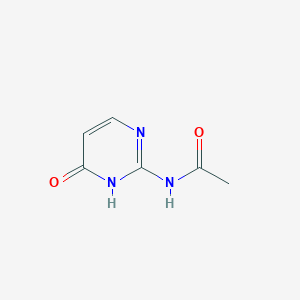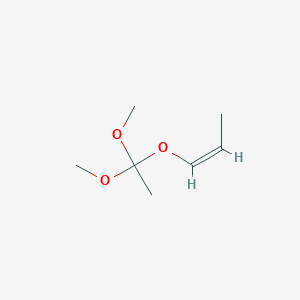![molecular formula C18H13NO B13791324 7-methylbenzo[c]acridin-11-ol CAS No. 86538-45-6](/img/structure/B13791324.png)
7-methylbenzo[c]acridin-11-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methylbenzo[c]acridin-11-ol is a heterocyclic compound that belongs to the acridine family. Acridines are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a fused tricyclic system with a hydroxyl group at the 11th position and a methyl group at the 7th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-methylbenzo[c]acridin-11-ol typically involves the following steps:
Oxidation of 9-methylacridines: This step involves the oxidation of 9-methylacridines using selenium dioxide (SeO2) to form the corresponding acridone.
Condensation with Aldehydes: The acridone is then condensed with aldehydes in the presence of hydroxylamine to form oximes.
Chlorination: The oximes are chlorinated using chlorine gas (Cl2) to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
7-methylbenzo[c]acridin-11-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the acridine ring.
Common Reagents and Conditions
Oxidation: Selenium dioxide (SeO2) is commonly used as an oxidizing agent.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is used for reduction reactions.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted acridines.
Aplicaciones Científicas De Investigación
7-methylbenzo[c]acridin-11-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex acridine derivatives.
Biology: It is studied for its potential as a DNA intercalator, which can disrupt DNA replication and transcription processes.
Industry: The compound is used in the development of dyes and pigments due to its photophysical properties.
Mecanismo De Acción
The mechanism of action of 7-methylbenzo[c]acridin-11-ol primarily involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation can lead to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Acridine: The parent compound of 7-methylbenzo[c]acridin-11-ol, known for its wide range of biological activities.
9-methylacridine: A precursor in the synthesis of this compound.
Acriflavine: An acridine derivative with potent antibacterial properties.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group at the 11th position and a methyl group at the 7th position. These functional groups contribute to its distinct chemical reactivity and biological activity compared to other acridine derivatives .
Propiedades
Número CAS |
86538-45-6 |
|---|---|
Fórmula molecular |
C18H13NO |
Peso molecular |
259.3 g/mol |
Nombre IUPAC |
7-methylbenzo[c]acridin-11-ol |
InChI |
InChI=1S/C18H13NO/c1-11-13-7-4-8-16(20)18(13)19-17-14(11)10-9-12-5-2-3-6-15(12)17/h2-10,20H,1H3 |
Clave InChI |
OANMGUDQQBONBA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC=C(C2=NC3=C1C=CC4=CC=CC=C43)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13791312.png)
![[9-chloro-7-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-8-yl] methanesulfonate](/img/structure/B13791315.png)
